![molecular formula C17H24FN3O3 B14618529 1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid CAS No. 58831-01-9](/img/structure/B14618529.png)
1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a fluorophenyl group and an octyl chain. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of the fluorophenyl group adds unique chemical properties, such as increased lipophilicity and potential biological activity. Nitric acid is often used in the preparation or modification of such compounds, contributing to their reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)octyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or imidamides with appropriate reagents.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Addition of the Octyl Chain: The octyl chain can be attached through alkylation reactions, where an octyl halide reacts with the imidazole ring under basic conditions.
Industrial Production Methods
Industrial production of 1-[2-(4-Fluorophenyl)octyl]imidazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Fluorophenyl)octyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole ring or the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Fluorophenyl)octyl]imidazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2-(4-Fluorophenyl)octyl]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular membranes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)imidazole: A simpler analog with similar biological activities.
1-(4-Chlorophenyl)imidazole: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
5-(4-Fluorophenyl)-1H-imidazol-2-amine: Another fluorinated imidazole derivative with distinct biological activities.
Uniqueness
1-[2-(4-Fluorophenyl)octyl]imidazole is unique due to the presence of the octyl chain, which enhances its lipophilicity and potential for membrane interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities .
Eigenschaften
CAS-Nummer |
58831-01-9 |
|---|---|
Molekularformel |
C17H24FN3O3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-[2-(4-fluorophenyl)octyl]imidazole;nitric acid |
InChI |
InChI=1S/C17H23FN2.HNO3/c1-2-3-4-5-6-16(13-20-12-11-19-14-20)15-7-9-17(18)10-8-15;2-1(3)4/h7-12,14,16H,2-6,13H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
DSSQMOXWBLLBCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



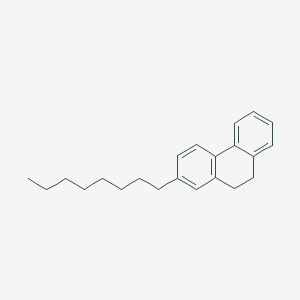
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)
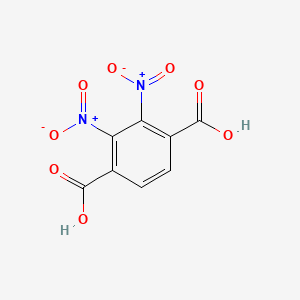


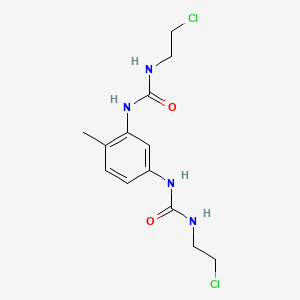

![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
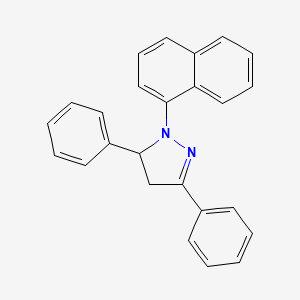
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)
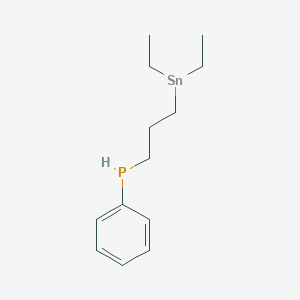

![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
